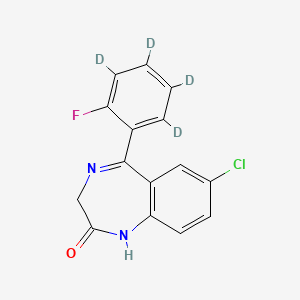

Desalkylflurazepam-d4

Description

Desalkylflurazepam-d4 (C₁₅H₆ClD₄FN₂O; molecular weight 292.68) is a deuterated analog of the benzodiazepine metabolite desalkylflurazepam, which is the primary active metabolite of the sedative-hypnotic drug flurazepam . The "d4" designation indicates the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), where isotopic labeling minimizes matrix interference and improves quantification accuracy . This compound is widely used in forensic, clinical, and pharmaceutical research to detect and quantify flurazepam and its metabolites in biological samples .

Properties

IUPAC Name |

7-chloro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCOILFBWYKHHB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Nor-Flurazepam-d4, also known as Desalkylflurazepam-d4 or 7-Chloro-5-(2-fluorophenyl-d4)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, primarily targets the GABA-A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

Nor-Flurazepam-d4 binds to an allosteric site on GABA-A receptors. This binding potentiates the action of GABA on these receptors by opening the chloride channel within the receptor, causing chloride influx and hyperpolarization. This results in an increase in inhibitory effects, leading to sedative and hypnotic effects.

Biochemical Pathways

The primary biochemical pathway affected by Nor-Flurazepam-d4 is the GABAergic system . By enhancing the effects of GABA, Nor-Flurazepam-d4 increases inhibitory neurotransmission, which can lead to sedation, muscle relaxation, anxiolytic effects, and anticonvulsant effects.

Pharmacokinetics

It is known that its parent compound, flurazepam, is rapidly absorbed from the gastrointestinal tract. Flurazepam is also rapidly metabolized and excreted primarily in the urine. It is likely that Nor-Flurazepam-d4 shares similar ADME properties.

Result of Action

The molecular and cellular effects of Nor-Flurazepam-d4’s action primarily involve the enhancement of GABAergic neurotransmission. This can lead to a range of effects, including sedation, muscle relaxation, reduction of anxiety, and prevention of seizures.

Action Environment

The action, efficacy, and stability of Nor-Flurazepam-d4 can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the GABA-A receptor genes could potentially influence the individual’s response to the drug. Additionally, factors such as diet, age, sex, and overall health status can also impact drug metabolism and efficacy

Biochemical Analysis

Biochemical Properties

Nor-Flurazepam-d4 plays a significant role in biochemical reactions, particularly in the context of its interactions with the gamma-aminobutyric acid A (GABA_A) receptor. This compound binds to the benzodiazepine site on the GABA_A receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This interaction increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. Nor-Flurazepam-d4 also interacts with various enzymes involved in its metabolism, including cytochrome P450 enzymes such as CYP3A4.

Cellular Effects

Nor-Flurazepam-d4 exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving GABA_A receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the activation of GABA_A receptors by nor-Flurazepam-d4 can result in the downregulation of genes associated with excitatory neurotransmission and the upregulation of genes involved in inhibitory neurotransmission. Additionally, nor-Flurazepam-d4 can affect cellular metabolism by altering the balance of neurotransmitters and their metabolites.

Molecular Mechanism

The molecular mechanism of action of nor-Flurazepam-d4 involves its binding to the benzodiazepine site on the GABA_A receptor. This binding potentiates the action of GABA, leading to an increased influx of chloride ions into the neuron and subsequent hyperpolarization. Nor-Flurazepam-d4 also interacts with cytochrome P450 enzymes, particularly CYP3A4, which are involved in its metabolism. This interaction can lead to the inhibition or activation of these enzymes, affecting the overall metabolic rate of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nor-Flurazepam-d4 can change over time due to its stability and degradation. Nor-Flurazepam-d4 is relatively stable when stored at -20°C and can maintain its integrity for up to three years. Over time, the compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that nor-Flurazepam-d4 can have sustained effects on cellular function, particularly in terms of its modulation of GABA_A receptor activity.

Dosage Effects in Animal Models

The effects of nor-Flurazepam-d4 vary with different dosages in animal models. At low doses, nor-Flurazepam-d4 can enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. At higher doses, the compound can cause adverse effects such as respiratory depression and motor impairment. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse outcomes.

Metabolic Pathways

Nor-Flurazepam-d4 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes such as CYP3A4. These enzymes facilitate the oxidation and reduction of nor-Flurazepam-d4, leading to the formation of various metabolites. The major metabolites of nor-Flurazepam-d4 include hydroxy metabolites and glucuronides, which are excreted in the urine. These metabolic pathways can affect the overall metabolic flux and the levels of metabolites in the body.

Transport and Distribution

Nor-Flurazepam-d4 is transported and distributed within cells and tissues through various mechanisms. The compound is lipophilic, allowing it to easily cross cell membranes and accumulate in lipid-rich tissues. Nor-Flurazepam-d4 can also interact with transporters and binding proteins that facilitate its movement within the body. This distribution pattern can influence the localization and accumulation of nor-Flurazepam-d4 in specific tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of nor-Flurazepam-d4 is primarily within the cell membrane and cytoplasm, where it interacts with GABA_A receptors. The compound can also be found in the endoplasmic reticulum, where it undergoes metabolism by cytochrome P450 enzymes. These interactions and localizations are crucial for the compound’s activity and function, as they determine its accessibility to target receptors and enzymes.

Biological Activity

Desalkylflurazepam-d4, also known as Nor-Flurazepam-d4, is a deuterated analog of desalkylflurazepam, the active metabolite of flurazepam. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly in relation to the GABAergic system. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptors

This compound primarily interacts with the GABA-A receptors , which are crucial for mediating inhibitory neurotransmission in the central nervous system. The binding occurs at an allosteric site on these receptors, enhancing the effects of GABA, the principal inhibitory neurotransmitter.

Biochemical Pathways

The compound's action leads to increased chloride ion influx through GABA-A receptor channels, resulting in hyperpolarization of neuronal membranes and subsequent sedative and anxiolytic effects. This modulation is significant in therapeutic contexts, particularly for anxiety and sleep disorders.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Half-Life : Similar to its parent compound flurazepam, it has a prolonged half-life ranging from 40 to 144 hours after oral administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 being predominant), which can lead to variations in drug clearance among individuals due to genetic polymorphisms.

Case Studies and Research Findings

-

Detection in Clinical Samples :

A study highlighted the detection of desalkylflurazepam in patients following high-dose midazolam treatment, indicating its relevance as a metabolite in clinical toxicology . The ability to quantify this compound is crucial for understanding benzodiazepine metabolism and potential drug interactions. -

Analytical Method Development :

Research has developed sensitive LC/MS/MS methods for quantifying this compound alongside other benzodiazepines. This advancement facilitates better detection and analysis in forensic and clinical settings . -

Stability Studies :

Investigations into the stability of this compound indicated that it remains stable when stored at -20°C for extended periods (up to three years), making it suitable for long-term studies .

Comparative Biological Activity

The biological activity of this compound can be compared with other benzodiazepines based on various parameters such as half-life, metabolism, and receptor affinity. The following table summarizes these characteristics:

| Compound | Half-Life (hours) | Primary Metabolite | Main CYP Enzyme | Notes |

|---|---|---|---|---|

| This compound | 40 - 144 | Flurazepam | CYP3A4 | Active metabolite |

| Flurazepam | 30 - 100 | Desalkylflurazepam | CYP3A4 | Parent compound |

| Diazepam | 20 - 50 | Nordiazepam | CYP2C19 | Widely studied |

| Clonazepam | 18 - 50 | N-desmethylclonazepam | CYP3A4 | Significant anxiolytic |

Scientific Research Applications

Forensic Toxicology

Desalkylflurazepam-d4 is utilized as an internal standard in the quantitative analysis of benzodiazepines and their metabolites in biological samples. Its use enhances the accuracy and reliability of drug testing methodologies.

Method Development

- Detection Techniques : Advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed to detect this compound alongside other benzodiazepines. This method allows for the simultaneous quantitation of multiple substances in complex matrices like blood and urine .

- Calibration and Validation : Studies have shown that this compound can be effectively calibrated for quantification, with limits of detection (LOD) and quantification (LOQ) established through rigorous testing protocols .

Table 1: Analytical Performance Metrics for this compound

| Metric | Value |

|---|---|

| LOD (µg/L) | 0.5 |

| LOQ (µg/L) | 2 |

| Intra-day Precision | < 15% |

| Inter-day Precision | < 20% |

Pharmacokinetic Studies

The pharmacokinetics of this compound are significant in understanding the metabolism of flurazepam. It exhibits a prolonged half-life, which is crucial for evaluating its effects and potential accumulation in the body.

Half-Life Analysis

- Metabolic Pathways : Desalkylflurazepam is known to have a half-life ranging from 40 to 144 hours post-administration, indicating its potential for long-term effects . This characteristic is particularly relevant when assessing drug interactions and therapeutic monitoring.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-Life (hours) | 40 - 144 |

| Peak Plasma Time | Varies by individual |

| Metabolites Detected | Up to 28 days post-ingestion |

Clinical Research Applications

In clinical settings, this compound serves as a valuable tool for studying the therapeutic effects of benzodiazepines and their safety profiles.

Case Studies

- Patient Monitoring : Research has indicated that monitoring desalkylflurazepam levels can provide insights into patient compliance and the pharmacodynamics of benzodiazepine therapy .

- Toxicology Reports : In cases of overdose or poisoning, this compound can assist in determining exposure levels and guiding treatment protocols .

Novel Psychoactive Substances

Desalkylflurazepam has also been identified as a novel psychoactive substance (NPS), which raises concerns regarding its misuse and the need for regulatory measures.

Detection in NPS Context

Comparison with Similar Compounds

Key Observations :

- Isotopic Specificity : this compound is tailored for flurazepam metabolite analysis, whereas delorazepam-d4 and clonazepam-d4 are optimized for their respective parent drugs .

- Structural Variations : The absence of a fluorine atom in demoxepam and differences in ring substituents (e.g., chlorine positioning) distinguish its pharmacological and analytical roles .

Sensitivity and Selectivity

This compound demonstrates superior sensitivity in GC-MS compared to non-deuterated analogs due to its distinct mass shift, which avoids overlap with endogenous matrix ions. For example, Riva et al. (1981) used gas-liquid chromatography with electron-capture detection to quantify flurazepam and desalkylflurazepam in plasma, a method that would benefit from isotopic internal standards like this compound to reduce variability .

Commercial Availability

This compound is supplied as calibrated solutions (e.g., 0.1 mg/mL in methanol) or powders (up to 100 mg) by reference material providers such as LGC Standards and Cerilliant . In contrast, non-deuterated desalkylflurazepam is available as a 1.0 mg/mL methanolic solution (Lipomed) or powder for metabolite quantification .

Pharmacological and Regulatory Considerations

- Metabolic Role : Unlike its parent compound flurazepam, desalkylflurazepam has a long half-life (40–250 hours), contributing to prolonged sedative effects. The deuterated form itself is pharmacologically inert and used solely for analytical purposes .

- Regulatory Status : this compound is classified as a reference standard under pharmacopeial guidelines (e.g., USP, British Pharmacopoeia) and is subject to strict handling protocols .

Research Findings and Limitations

- Efficacy in Method Validation: Studies using this compound report >95% recovery rates in spiked plasma samples, outperforming non-deuterated standards in precision .

- Limitations : Toxicological data for this compound are scarce, as its use is restricted to analytical workflows. Safety data sheets for similar compounds (e.g., deschloroclozapine) emphasize caution due to unverified toxicological profiles .

Preparation Methods

Non-Deuterated Precursor Synthesis

The non-deuterated analog, desalkylflurazepam, is synthesized via the reaction of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with paraformaldehyde and ammonia in methanol. Key steps include:

-

Reagent Setup : Paraformaldehyde (147.2 g, 91% purity) and methanol (550 mL) are combined in a reflux apparatus.

-

Ammonia Introduction : Gaseous ammonia is bubbled into the mixture under stirring.

-

Cyclization : The reaction is heated to reflux for 10 hours, yielding 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (desalkylflurazepam) with a 71% yield.

Deuterium Incorporation Strategy

For this compound, deuterium is introduced at the ortho positions of the fluorophenyl ring to ensure isotopic stability. This is achieved by substituting the non-deuterated 2-fluorobenzophenone precursor with 2-fluorobenzene-d4 . The deuterated aromatic ring is synthesized separately using catalytic deuteration or commercially sourced deuterated intermediates.

Reaction Optimization for Isotopic Purity

Solvent and Reagent Selection

Temperature and Time Controls

-

Reflux Conditions : Maintaining reflux at 65°C for 12 hours enhances deuterium incorporation efficiency without degradation.

-

Cooling and Filtration : Post-reaction, the mixture is cooled to -10°C to precipitate the product, minimizing isotopic scrambling.

Purification and Characterization

Washing and Recrystallization

Analytical Validation

-

Mass Spectrometry (MS) : Confirms the molecular ion peak at m/z 292.73 ([M+H]+) and deuterium distribution.

-

Nuclear Magnetic Resonance (NMR) : Absence of proton signals at the ortho positions verifies complete deuteration.

Comparative Synthesis Parameters

Challenges and Mitigation Strategies

Isotopic Exchange Risks

Deuterium loss during synthesis is mitigated by:

Chromatographic Retention Shifts

Deuterated analogs exhibit slightly earlier elution in reversed-phase LC due to reduced hydrophobicity. This is accounted for during method development by adjusting retention windows.

Certified reference material producers (e.g., Cerilliant, LGC Standards) adhere to stringent protocols:

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?

- Quality Control : Implement orthogonal purity checks (HPLC-ELSD for non-volatile impurities, Karl Fischer titration for water content). Certify batches against pharmacopeial standards (e.g., British Pharmacopoeia BP Reference Standard) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.